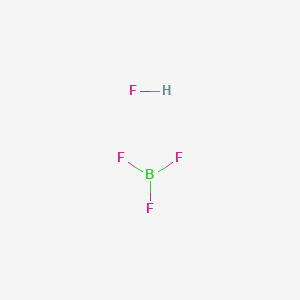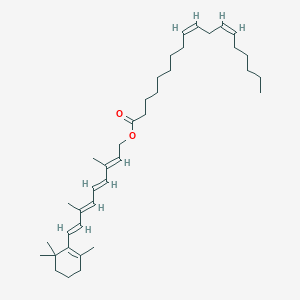
Trifluoroborane Hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoroborane Hydrofluoride, commonly known as fluoroboric acid (HBF₄), is a strong inorganic acid with the chemical formula BF₃·FH. It exists as a colorless liquid in aqueous solution, with a molecular weight of 87.81 g/mol, density of 1.38 g/mL at 20°C, and decomposes at 130°C . The compound is prepared by reacting hydrogen fluoride (HF) with boric acid (H₃BO₃) under controlled conditions (≤40°C), followed by purification .
Applications De Recherche Scientifique
Applications in Organic Synthesis
Catalysis in Organic Reactions
Trifluoroborane hydrofluoride is widely utilized as a catalyst in organic synthesis due to its ability to activate substrates for various reactions. Some key applications include:
- Alkylation and Polymerization : It serves as a catalyst for alkylation reactions and polymerization processes, particularly in the synthesis of polyethers and other polymers .
- Acid-Catalyzed Reactions : The compound is effective in facilitating isomerization, acylation, esterification, and dehydration reactions .
Table 1: Summary of Organic Reactions Utilizing this compound
| Reaction Type | Application |
|---|---|
| Alkylation | Used in synthesizing complex organic molecules |
| Polymerization | Catalyzes the formation of polyethers |
| Isomerization | Facilitates rearrangement of molecular structures |
| Esterification | Assists in forming esters from acids and alcohols |
Role in Materials Science
Semiconductor Fabrication
This compound is employed in the semiconductor industry as a dopant during ion implantation processes. This application enhances the electrical properties of silicon wafers, making it crucial for producing high-performance electronic devices .
Table 2: Applications in Semiconductor Industry
| Application | Description |
|---|---|
| Ion Implantation | Enhances p-type doping in silicon |
| Surface Cleaning | Used for cleaning metal surfaces before plating |
Medicinal Chemistry
Pharmaceutical Applications
The unique structural properties of this compound contribute to its potential in drug development. Research indicates that fluorinated compounds often exhibit improved pharmacological properties, such as increased membrane permeability and metabolic stability .
- Antimicrobial Activity : Compounds derived from this compound have shown promising antibacterial and antifungal activities against various pathogens. For instance, studies have identified derivatives with significant efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of this compound derivatives against several bacterial strains. The minimum inhibitory concentrations (MIC) were determined, showing promising results:
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| Trifluoroborane derivative A | 0.16–0.68 | MRSA |
| Trifluoroborane derivative B | 9.75–12.0 | Mycobacterium tuberculosis |
Other Notable Applications
- Electrolytic Polishing : In metal processing, this compound is used as a polishing agent for aluminum and other metals, enhancing surface finish before plating .
- Stabilizer for Diazonium Salts : It acts as a stabilizer in the preparation of diazonium salts, which are important intermediates in organic synthesis .
Analyse Des Réactions Chimiques
Acid Dissociation
HBF₄ readily dissociates in aqueous solutions due to its strong acidity, releasing protons and tetrafluoroborate ions:
HBF4→H++BF4−
The BF₄⁻ ion is a weakly coordinating anion, making it valuable in stabilizing reactive cations (e.g., diazonium salts) .
Hydrolysis and Stability
While HBF₄ itself is stable in cold water, BF₃ (a precursor to HBF₄) undergoes hydrolysis to form HBF₄ and boric acid:
4BF3+3H2O→3HBF4+B(OH)3
This reaction involves intermediate steps, including the formation of an aquo adduct (H₂O–BF₃) and subsequent release of HF .
Thermal Decomposition
Heating HBF₄ leads to decomposition into hydrogen fluoride (HF) and boron trifluoride (BF₃):
HBF4ΔHF+BF3
This reversibility is critical in applications requiring controlled release of BF₃, such as polymerization catalysis .
Reactivity with Metals
HBF₄ reacts with active metals (e.g., magnesium) to produce hydrogen gas and metal tetrafluoroborates:
Mg+2HBF4→Mg(BF4)2+H2↑
Reactions with alkali metals (e.g., sodium) are highly exothermic and pose explosion risks .
| Metal | Reactivity | Hazard Notes |
|---|---|---|
| Magnesium | Moderate, produces H₂ | Safe under controlled conditions . |
| Sodium | Violent, explosive | Generates significant heat; requires strict safety protocols . |
Hazardous Reactions
HBF₄ reacts violently with:
-
Alkali metals (e.g., lithium, sodium):
2Na+2HBF4→2NaBF4+H2↑ (Explosive) -
Calcium oxide :
CaO+2HBF4→Ca(BF4)2+H2O (Exothermic)
These reactions necessitate rigorous safety measures, including inert atmospheres and cooling .
Q & A
Q. What are the recommended methods for synthesizing high-purity trifluoroborane hydrofluoride, and how can decomposition be minimized during synthesis?
Basic Research Question
this compound is synthesized by reacting stoichiometric amounts of hydrogen fluoride (HF) and boric acid (H₃BO₃) under controlled conditions. Key steps include:
- Gradually adding boric acid to chilled HF (≤40°C) to avoid exothermic runaway reactions .
- Post-reaction, allowing the mixture to equilibrate for >2 hours at room temperature, followed by filtration to remove unreacted solids.
- Storing the product in polyethylene containers to prevent glass corrosion and decomposition .
Decomposition risks (e.g., release of HF gas at 130°C) are mitigated by avoiding elevated temperatures and exposure to reactive surfaces like metals or silicates.
Q. How can spectroscopic techniques (NMR, IR, X-ray) characterize this compound and its complexes, and what are critical parameters?
Advanced Research Question
- NMR : ¹⁹F NMR is critical for detecting BF₄⁻ anions (δ ≈ −150 ppm) and monitoring ligand exchange in complexes. For CAAC-BF₃ complexes, ¹³C NMR shows carbene-boron bonding via shifts near −312 ppm .
- IR : B-F stretching vibrations appear at ~1,080 cm⁻¹ (asymmetric) and ~770 cm⁻¹ (symmetric) in BF₃ adducts .
- X-ray crystallography : Resolves bond distances (e.g., B-F: ~1.31–1.38 Å in CAAC complexes) and confirms structural integrity .
Key considerations: Sample purity, solvent interference in NMR, and crystal quality for diffraction studies.
Q. What are common sources of experimental variability in the catalytic activity of HBF₄ in alkylation reactions, and how can they be controlled?
Advanced Research Question
Variability arises from:
- Moisture contamination : Hydrolysis of BF₄⁻ to HF and boron oxides, reducing catalytic efficiency. Use anhydrous solvents and inert atmospheres .
- Counterion effects : Impurities in fluoroborate salts (e.g., K⁺ vs. Na⁺) alter solubility and reactivity. Purity is verified via ion chromatography .
- Temperature : Exceeding 40°C accelerates decomposition. Monitor reaction thermostability using differential scanning calorimetry (DSC) .
Q. What safety protocols are essential when handling HBF₄ in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and ventilation to prevent inhalation of HF vapors .
- Storage : Polyethylene containers in cool, ventilated areas; avoid glass or metal contact .
- Spill management : Neutralize with calcium carbonate or sodium bicarbonate; contaminated skin/eyes require immediate flushing with water .
- Exposure limits : Adhere to OSHA’s permissible exposure limit (PEL) of 2.5 mg/m³ for HF .
Q. How do counterions in fluoroborate salts affect their stability and reactivity in organic synthesis?
Advanced Research Question
- Stability : Larger cations (e.g., tetraalkylammonium) improve salt stability by reducing hygroscopicity. For example, [NH₄][BF₄] decomposes at 230°C, while [EMIM][BF₄] is stable up to 400°C .
- Reactivity : Polar solvents enhance ion dissociation, increasing catalytic activity in alkylation. Nonpolar solvents favor ion pairing, reducing reactivity.
Analytical methods: Thermogravimetric analysis (TGA) for stability, conductivity measurements for ion dissociation .
Q. What are optimal storage conditions for HBF₄ to ensure long-term stability?
Basic Research Question
- Temperature : ≤25°C in dark, dry environments to slow hydrolysis .
- Container material : High-density polyethylene (HDPE) prevents leaching and corrosion .
- Monitoring : Regular pH checks and ¹⁹F NMR to detect HF liberation or BF₃ formation .
Q. In synthesizing CAAC-BF₃ complexes, what steps maximize yield and purity?
Advanced Research Question
- Reaction conditions : Use NaHMDS for carbene deprotonation at −78°C to prevent side reactions. BF₃•Et₂O is added slowly to avoid carbene dimerization .
- Purification : Rapid silica gel filtration under inert atmosphere removes unreacted BF₃ and salts .
- Characterization : X-ray crystallography confirms B–C bond formation (1.55–1.60 Å), while ¹H/¹³C NMR verifies ligand integrity .
Comparaison Avec Des Composés Similaires
Key Properties :
- Acidity : Highly acidic, comparable to sulfuric acid.
- Reactivity : Reacts with metals, metal oxides, and carbonates to form fluoroborate salts. Corrosive to organic tissues and metals (except glass at room temperature).
- Stability : Stable in concentrated solutions but decomposes in water over time, releasing toxic HF gas .
Boron Trifluoride (BF₃)
Key Difference : BF₃ is a gas and a stronger Lewis acid, ideal for gas-phase reactions, while HBF₄ is a liquid acid suited for solution-phase processes like electroplating.
Boron Trifluoride Tetrahydrofuran Complex (BF₃·THF)
Key Difference : BF₃·THF is a stabilized adduct used for controlled Lewis acid catalysis, whereas HBF₄ is primarily an acid source.
Trimethyloxonium Tetrafluoroborate [(CH₃)₃O⁺][BF₄⁻]
Key Difference : Trimethyloxonium BF₄⁻ is a methylating reagent, while HBF₄ serves as a proton source.
Hydrogen Tetrafluoroborate ([H⁺][BF₄⁻])
Note: Hydrogen Tetrafluoroborate is a synonym for HBF₄, representing the same compound .
Boron Trifluoride-Phosphoric Acid Complex (BF₃·H₃PO₄)
Key Difference : BF₃·H₃PO₄ leverages phosphoric acid’s acidity for specialized catalysis, unlike HBF₄’s standalone use.
Propriétés
Formule moléculaire |
BF4H |
|---|---|
Poids moléculaire |
87.82 g/mol |
Nom IUPAC |
trifluoroborane;hydrofluoride |
InChI |
InChI=1S/BF3.FH/c2-1(3)4;/h;1H |
Clé InChI |
LEMQFBIYMVUIIG-UHFFFAOYSA-N |
SMILES canonique |
B(F)(F)F.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















